An In-depth Technical Guide to (R)-Leucic Acid: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to (R)-Leucic Acid: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine.[1] This alpha-hydroxy acid is of significant interest to the scientific community due to its roles in various biological processes, including the regulation of lipid metabolism and its potential as a muscle-building supplement.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (R)-Leucic acid. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented to facilitate further research and development.
Chemical Structure and Identification
(R)-Leucic acid is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid.[3] Its structure is characterized by a carboxylic acid group and a hydroxyl group on the alpha-carbon, with an isobutyl side chain.
| Identifier | Value |
| IUPAC Name | (2R)-2-hydroxy-4-methylpentanoic acid[3] |
| Synonyms | D-Leucic acid, D-α-Hydroxyisocaproic acid[4] |
| CAS Number | 20312-37-2[3] |
| Chemical Formula | C6H12O3[3] |
| Molecular Weight | 132.16 g/mol [3] |
| SMILES | CC(C)C--INVALID-LINK--O[3] |
| InChI Key | LVRFTAZAXQPQHI-RXMQYKEDSA-N[5] |
Physicochemical Properties
The physicochemical properties of leucic acid are crucial for its handling, formulation, and biological activity. The data presented below is for the racemic mixture (DL-Leucic acid) and the individual enantiomers where available.
| Property | (R)-Leucic Acid | (S)-Leucic Acid | DL-Leucic Acid |
| Melting Point (°C) | 76-80[5] | 78-80 | 75 |
| Boiling Point (°C) | 251.31 (estimated) | 277.83 (rough estimate) | 249 (at 760 mmHg) |
| pKa (Strongest Acidic) | 4.26 (predicted) | 4.26 (predicted) | 3.86 (predicted) |
| Water Solubility (g/L) | 165.5 (estimated) | 124 (predicted) | 886 mg/mL |
| LogP | 0.522 (estimated) | 0.78 (predicted) | 0.522 (estimated) |
| Optical Rotation [α]D | Not specified | -26° (c=2, 1% NaOH) | Not applicable |
Biological Activity and Signaling Pathways
(R)-Leucic acid is a metabolite of Lactobacillus and has been shown to promote intestinal fatty acid absorption by upregulating the expression of CD36.[2] This suggests a role in microbe-host interactions and the regulation of lipid metabolism.[2]
CD36-Mediated Fatty Acid Uptake
CD36 is a scavenger receptor that functions as a fatty acid translocase, facilitating the uptake of long-chain fatty acids into cells.[6] The upregulation of CD36 by (R)-Leucic acid can lead to increased intracellular fatty acid concentrations. This process is believed to involve downstream signaling cascades that may include the activation of protein kinases and transcription factors that regulate the expression of genes involved in lipid metabolism.[6]
Effects on Muscle Cells
Studies on the related amino acid, leucine, have shown that it can modulate mitochondrial biogenesis and energy metabolism in C2C12 myotubes through SIRT1-AMPK signaling pathways.[7] While direct evidence for (R)-Leucic acid is still emerging, it is plausible that it may exert similar effects on muscle cell metabolism.
Experimental Protocols
Synthesis of (R)-Leucic Acid
This protocol describes the synthesis of (R)-Leucic acid from D-leucine.[8]
Materials:
-
D-leucine
-
1N Sulfuric acid
-
Sodium nitrite (B80452)
-
Deionized water
-
Ethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool the solution to 0°C in an ice bath.[8]
-
Separately, dissolve 2.07 g of sodium nitrite in 15 ml of water.[8]
-
Slowly add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.[8]
-
Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.[8]
-
Extract the reaction mixture three times with 10 ml of ethyl ether using a separatory funnel.[8]
-
Combine the organic layers and wash with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate.[8]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield (R)-Leucic acid as a light-yellow solid.[8]
Characterization of (R)-Leucic Acid
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized (R)-Leucic acid in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.[9][10]
Instrumentation and Parameters:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]
-
For 1H NMR, typical parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
For 13C NMR, a proton-decoupled experiment is typically performed with a spectral width of ~220 ppm and a longer relaxation delay and acquisition time to ensure quantitative data if needed.[11]
4.2.2. Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve the sample in an appropriate volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[12]
-
Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[12][13]
Instrumentation and Parameters:
-
Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.[13]
-
Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion and confirm the elemental composition.
In Vitro Biological Assays
4.3.1. Cell Culture and Treatment
-
Culture IPEC-J2 (intestinal porcine epithelial cells) or C2C12 (mouse myoblast) cells in appropriate growth medium and conditions until they reach the desired confluency for differentiation (for C2C12) or treatment.
-
Prepare stock solutions of (R)-Leucic acid in a suitable solvent (e.g., DMSO or water) and dilute to the final working concentrations in cell culture medium.[2]
4.3.2. Triglyceride Content Assay in IPEC-J2 Cells
-
Treat IPEC-J2 cells with varying concentrations of (R)-Leucic acid (e.g., 0.125-2 mM) for a specified period.[2]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.
4.3.3. Western Blot for AMPK and ERK1/2 Phosphorylation in C2C12 Myotubes
-
Differentiate C2C12 myoblasts into myotubes.
-
Treat the myotubes with (R)-Leucic acid for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane and probe with primary antibodies specific for phosphorylated and total AMPK and ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]
-
Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.
In Vivo Animal Studies
4.4.1. Rat Growth and Feed Efficiency Study
-
House young, growing rats individually in a controlled environment.[14]
-
Provide a basal diet and water ad libitum.
-
Prepare experimental diets by supplementing the basal diet with different concentrations of (R)-Leucic acid (e.g., 0-0.3%).[2]
-
Acclimatize the rats to the basal diet before starting the experimental period.
-
Randomly assign rats to the different dietary groups.
-
Measure body weight and feed intake weekly for the duration of the study (e.g., 14 days).[2][14]
-
Calculate weight gain, feed intake, and feed efficiency (weight gain/feed intake).
-
At the end of the study, animals can be euthanized for blood and tissue collection for further analysis.[14]
Conclusion
(R)-Leucic acid is a biologically active molecule with the potential to influence key metabolic pathways. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to enable further investigation into its synthesis, characterization, and biological functions. The provided information is intended to serve as a valuable resource for researchers in academia and industry who are interested in exploring the therapeutic and nutraceutical potential of this intriguing compound.
References
- 1. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRAC controls CD36-mediated fatty acid uptake in adipocytes and lipid clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. preprints.org [preprints.org]
- 11. magritek.com [magritek.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. 利用できないコンテンツ [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
